

Spectroscopic Analysis of 5-Bromo-2,3-diphenylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2,3-diphenylpyrazine

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Shanghai, China – January 7, 2026 – In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. This technical guide provides a detailed overview of the spectroscopic properties of **5-Bromo-2,3-diphenylpyrazine**, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its structural verification through modern spectroscopic techniques.

While comprehensive, peer-reviewed experimental spectra for **5-Bromo-2,3-diphenylpyrazine** are not readily available in public scientific databases, this guide synthesizes predicted data, characteristic spectral features of analogous compounds, and standard analytical methodologies to provide a robust framework for its identification and characterization.

Molecular Structure and Physicochemical Properties

5-Bromo-2,3-diphenylpyrazine possesses the chemical formula $C_{16}H_{11}BrN_2$ and a molecular weight of approximately 311.18 g/mol .[\[1\]](#) Its structure features a central pyrazine ring substituted with a bromine atom and two phenyl groups. The presence of these functionalities dictates its characteristic spectroscopic behavior.

Property	Value	Source
CAS Number	243472-70-0	[1]
Molecular Formula	C ₁₆ H ₁₁ BrN ₂	[1]
Molecular Weight	311.18 g/mol	[1]
Appearance	White to off-white solid	[2]
Storage	Inert atmosphere, 2-8°C	

Spectroscopic Characterization

The structural elucidation of **5-Bromo-2,3-diphenylpyrazine** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For **5-Bromo-2,3-diphenylpyrazine**, both ¹H and ¹³C NMR are essential.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the lone proton on the pyrazine ring.

- Pyrazine Proton: A singlet is anticipated for the proton at the 6-position of the pyrazine ring. Due to the electronegativity of the adjacent nitrogen atoms and the bromine atom, this signal is expected to appear in the downfield region, likely between δ 8.5 and 9.0 ppm.
- Phenyl Protons: The ten protons of the two phenyl groups will present as a complex multiplet in the aromatic region, typically between δ 7.2 and 8.0 ppm. The specific pattern will depend on the rotational freedom and electronic environment of the phenyl rings.

The carbon NMR spectrum will provide information on all sixteen carbon atoms in the molecule.

- Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the range of δ 140-160 ppm. The carbon atom bonded to the bromine (C5) will be significantly

influenced by the halogen's electronegativity and will likely appear in the lower end of this range.

- Phenyl Carbons: The carbons of the two phenyl rings will show signals between δ 125 and 140 ppm. The quaternary carbons to which the phenyl rings are attached on the pyrazine core will also be in this region but may have lower intensities.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra for a compound like **5-Bromo-2,3-diphenylpyrazine** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For **5-Bromo-2,3-diphenylpyrazine**, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.

Predicted Mass Spectrum:

- Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 310 and 312.
- Fragmentation: Common fragmentation pathways may involve the loss of the bromine atom, leading to a fragment at m/z 231. Further fragmentation of the diphenylpyrazine core could also be observed. PubChem provides predicted collision cross-section values for various adducts, which can aid in identification.[3]

Experimental Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
- Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic isotopic patterns.

Infrared (IR) Spectroscopy

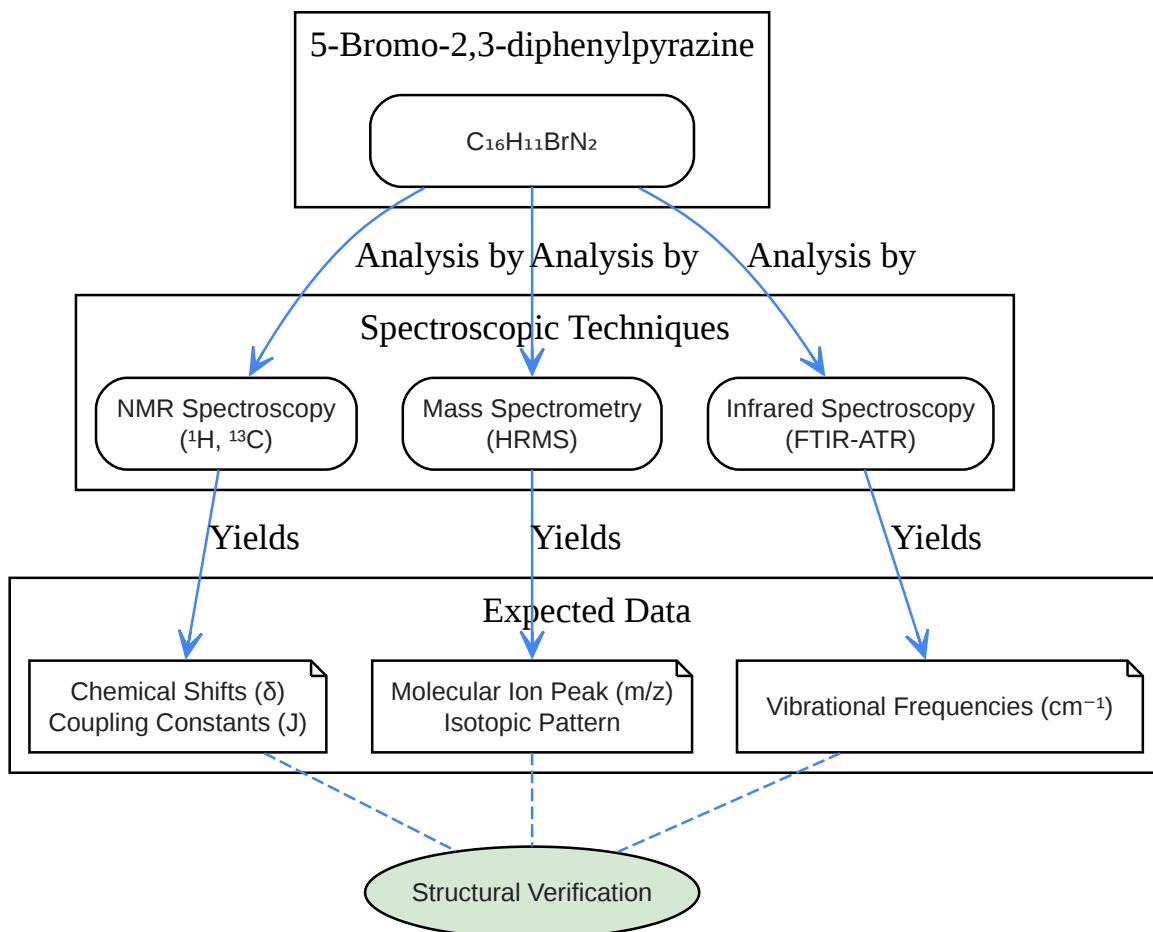
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum:

- Aromatic C-H Stretch: Peaks in the region of $3050\text{-}3100\text{ cm}^{-1}$ are characteristic of the C-H stretching vibrations of the aromatic rings.
- C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the pyrazine ring and the C=C bonds in the phenyl rings are expected to appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-Br Stretch: The carbon-bromine stretching vibration will be observed in the fingerprint region, typically between 500 and 600 cm^{-1} .
- Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings will give rise to characteristic bands in the $690\text{-}900\text{ cm}^{-1}$ range.

Experimental Protocol: Infrared (IR) Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present.



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Caption: Relationship between structure and spectroscopic data.

Conclusion

The structural confirmation of **5-Bromo-2,3-diphenylpyrazine** is achieved through a synergistic application of NMR, MS, and IR spectroscopy. While experimentally derived public data is limited, the predicted spectral characteristics outlined in this guide, based on fundamental principles and data from analogous structures, provide a solid foundation for its unambiguous identification. For researchers working with this compound, the acquisition of experimental data following the described protocols is essential for quality control and to ensure the integrity of subsequent research and development activities.

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